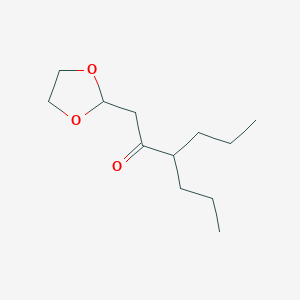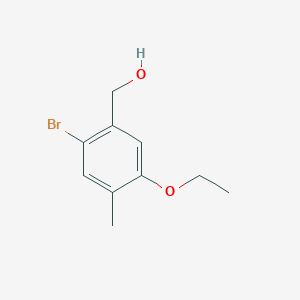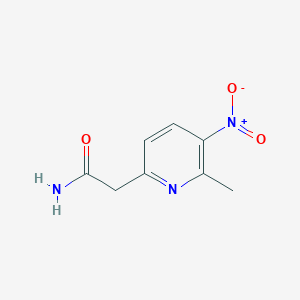![molecular formula C13H23ClN2O3 B1444668 3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 642443-45-6](/img/structure/B1444668.png)
3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
The compound “3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Tert-butyl esters, like the one in this compound, can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid, an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Active Alkaloids
Research demonstrates the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in synthesizing biologically active alkaloids like sedridine, allosedridine, and coniine. This highlights the compound's potential as a versatile chiral building block in producing various alkaloids (Passarella et al., 2005).
Anticancer Properties
The tert-butyl esters of similar compounds have been synthesized and tested for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic activity against cancer cells, indicating their potential in cancer research and treatment (Vorona et al., 2007).
Structural Characterization
Research has also focused on the structural characterization of compounds with similar tert-butyl ester structures. These studies are crucial for understanding the molecular configuration and potential chemical reactivity of such compounds (Kolter et al., 1996).
Eigenschaften
IUPAC Name |
tert-butyl 3-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-5-10(9-16)8-15-11(17)7-14/h10H,4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLYENJCRMFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)



![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)